IR cavity ringdown spectroscopy and density functional theory calculation of pyrrole–diethyl ketone clusters: impacts of carbon-chain flexibility on the diversity of N–H⋯OC hydrogen bonds†

Physical Chemistry Chemical Physics Pub Date: 2023-07-03 DOI: 10.1039/D3CP01466E

Abstract

The N–H⋯O[double bond, length as m-dash]C hydrogen bond (H-bond) plays a key role in stabilizing the geometry and energy of biomolecules such as protein folding and DNA double strand. To investigate N–H⋯O[double bond, length as m-dash]C H-bonds in a microscopic view, we apply IR cavity ringdown spectroscopy (IR-CRDS) and density functional theory (DFT) calculation to pyrrole–diethyl ketone (Py–Dek) clusters in the gas phase. Dek exhibits a pentane carbon chain, which provides various conformations such as anti, gauche, and their mixtures. An introduction of the carbon-chain flexibility to Py–Dek clusters is expected to cause a diversity of the N–H⋯O[double bond, length as m-dash]C H-bond formation. In the observed IR spectra, there are seven prominent bands of the NH stretches due to Py–Dek clusters. These bands are classified into three groups: one for Py1–Dek1, two for Py1–Dek2, and four for Py2–Dek1. Stable structures and their harmonic frequencies obtained by DFT calculations provide the proper NH band assignments and appropriate cluster structures. Py1–Dek1 exhibits a single isomer, which is formed by an ordinary N–H⋯O[double bond, length as m-dash]C H-bond between Py and anti-conformation of Dek (Dek(a)) with a linear carbon-chain. Py1–Dek2 shows two isomeric structures, in which both isomers are commonly constructed by the N–H⋯O[double bond, length as m-dash]C H-bond for the first Dek and by the stacking interaction between π electrons of Py and the second Dek. Both isomers exhibit the Dek(a) for the stacking interaction, but are distinguished between Dek(a) and gauche-conformation Dek (Dek(g)) for the N–H⋯O[double bond, length as m-dash]C H-bond. Py2–Dek1 shows a triangular cyclic structure, which is formed by the N–H⋯O[double bond, length as m-dash]C H-bond, the N–H⋯π H-bond, and the stacking interaction between Py and Dek. The observed four bands are assigned to two N–H⋯O[double bond, length as m-dash]C and two N–H⋯π H-bonds for two isomeric structures due to Dek(a) and Dek(g). Not only smaller clusters but also higher hetero-tetramers are characterized based on the architecture of smaller clusters. In particular, Py2–Dek(a)2(I) was the first to be found with a highly symmetric (Ci) cyclic structure. Calculated potential energy surfaces of Py–Dek clusters shed light on the impact of Dek flexibility on N–H⋯O[double bond, length as m-dash]C H-bond diversity. Selective formation of isomeric structures for Py–Dek clusters is discussed in terms of a mechanism of a two- and three-body collision process in a supersonic expansion.

Graphical abstract: IR cavity ringdown spectroscopy and density functional theory calculation of pyrrole–diethyl ketone clusters: impacts of carbon-chain flexibility on the diversity of N–H⋯O [[double bond, length as m-dash]] C hydrogen bonds
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